molecular formula C10H11NO3 B1267724 4-(4-Aminophenyl)-4-oxobutanoic acid CAS No. 6945-94-4

4-(4-Aminophenyl)-4-oxobutanoic acid

Cat. No. B1267724
CAS RN: 6945-94-4
M. Wt: 193.2 g/mol
InChI Key: WRBOAZUDXNNWNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to “4-(4-Aminophenyl)-4-oxobutanoic acid” has been explored through different chemical pathways. For example, the synthesis and structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were confirmed using IR, (1)H NMR, and X-ray diffraction studies (Rahul Raju et al., 2015). Another study focused on a new surfactant with a similar structure synthesized via a novel copper-catalyzed cross-coupling reaction, emphasizing the diverse synthetic approaches for such compounds (Minggui Chen, Xin Hu, M. Fu, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized through various spectroscopic and crystallographic methods. A detailed study provides insights into the vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, contributing to a deeper understanding of the molecule's stability and reactivity (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-oxobutanoic acid derivatives and their interaction with other molecules highlight the reactivity and potential applications of these compounds. For instance, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol leads to the formation of complex compounds, suggesting a versatile reactivity profile that can be harnessed in synthetic chemistry (Olga A. Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and thermal stability, have been thoroughly investigated. The crystal structure of derivatives, determined through single-crystal X-ray diffraction, and their thermal behavior assessed via thermal analysis techniques, provide crucial information for understanding their stability and potential applications in materials science (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of “4-(4-Aminophenyl)-4-oxobutanoic acid” derivatives, including reactivity, stability, and potential for forming hydrogen bonds, are essential for their application in various domains. Studies involving molecular docking, vibrational, structural, and optical analyses contribute to a comprehensive understanding of these properties, paving the way for their use in pharmacological and material science applications (K. Vanasundari et al., 2018).

Scientific Research Applications

Chemical Reactions and Molecular Structure

4-(4-Aminophenyl)-4-oxobutanoic acid is involved in chemical reactions leading to the formation of complex compounds. For instance, its reactions with 1,3-binucleophilic reagents like 2-(aminophenyl)methanol result in the synthesis of benzopyrroloxazine derivatives. Quantum-chemical calculations have been used to understand these reactions, revealing insights into the nucleophilicity and electrophilic centers involved (Amalʼchieva et al., 2022). The compound's molecular structure has been extensively studied using spectroscopic methods like FT-IR, NMR, and X-ray diffraction, providing valuable information about its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential (Raju et al., 2015).

Applications in Nonlinear Optical Materials

4-(4-Aminophenyl)-4-oxobutanoic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. A study on a semi-organometallic NLO crystal incorporating this compound revealed properties like low cutoff wavelength, thermal stability, and efficient second harmonic generation, making it a promising material for optical applications (Vinoth et al., 2020).

Surfactant Synthesis

The compound has been used in synthesizing novel surfactants. For example, a benzene ring-containing surfactant was synthesized using a copper-catalyzed cross-coupling reaction, demonstrating unique properties like large-diameter premicellar aggregation (Chen et al., 2013).

Biological Studies

While exploring human lens metabolites, researchers discovered novel compounds derived from this acid in both normal and cataractous human lenses. These metabolites, hypothesized as UV filters, provide insights into ocular biochemistry (Mizdrak et al., 2007).

Enzyme Activity Assays

This compound has also been utilized in biochemical assays. For instance, it was used to assay D-amino acid oxidase activity through its enzymatic conversion, demonstrating its applicability in biochemical research (Song et al., 2010).

Crystallographic Studies

Crystallographic studies of derivatives have provided valuable data on molecular interactions and stability. The crystal structure, hydrogen bonding, and non-covalent interactions of these compounds have been meticulously analyzed, aiding in the understanding of their chemical behavior and potential applications (Ashfaq et al., 2021).

Safety And Hazards

Exposure to 4-Aminobiphenyl can happen through contact with chemical dyes and from inhalation of cigarette smoke . It is known to cause blindness and is ototoxic and nephrotoxic in animals .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized using 4-Aminophenylacetic acid, have attracted much interest in recent years due to the enormous potential design space offered by the atomically precise spatial assembly of molecular organic building blocks .

properties

IUPAC Name

4-(4-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOAZUDXNNWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287843
Record name 4-(4-aminophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-4-oxobutanoic acid

CAS RN

6945-94-4
Record name NSC52737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-aminophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-(4-acetylamino-phenyl)-4-oxo-butyric acid (9.84 g, 0.0418 mol) in 1.0 M hydrocloric acid (125 mL) was heated on a steam bath for 1.5 hours, gravity filtered hot, and the filtrate allowed to cool. To the stirred solution was added 50% wt/wt sodium hydroxide (9.7 g) dropwise until pH equaled 3 to 4. The resulting precipitate was filtered, and the filtercake was washed with very dilute hydrochloric acid. The procedure was repeated on the solids with fresh 1.0 M hydrochloric acid (100 mL) to give 7.00 g of 4-(4-amino-phenyl)-4-oxo-butyric acid as a tan solid.
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IE El-Shamy, E Hleli, MA El-Hashash, I Kelnar… - Molecules, 2023 - mdpi.com
A convenient and efficient synthetic protocol for the new selenadiazole. Thiadiazole and diazaphosphole derivatives incorporating a pyridazine moiety originating from 4-(4-aminophenyl…
Number of citations: 7 www.mdpi.com
T Wang, Y Dong, LC Wang, Z Chen - Arzneimittelforschung, 2007 - thieme-connect.com
A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives was prepared and examined for cardiotonic activity. The structures of these new pyridazinone derivatives were …
Number of citations: 18 www.thieme-connect.com
DW Combs, MS Rampulla, JP Demers… - Journal of medicinal …, 1992 - ACS Publications
A series of close analogues of the potent, long-acting cardiotonic bemoradan (2a) was synthesized and examined in both in vitro and in vivo test systems. Changing the oxygen …
Number of citations: 70 pubs.acs.org
MX Li, S Gelozia, GI Danmaliki, Y Wen, PB Liu… - … and Biophysics Reports, 2018 - Elsevier
The compound MCI-154 was previously shown to increase the calcium sensitivity of cardiac muscle contraction. Using solution NMR spectroscopy, we demonstrate that MCI-154 …
Number of citations: 7 www.sciencedirect.com
J Lim, J Coronado, B Hosford, N Roy, C Martin… - Available at SSRN … - papers.ssrn.com
An approach to combine monomer units forming heterocyclic linkages is described. A bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair was …
Number of citations: 2 papers.ssrn.com
EN Amin, AAM Abdel-Alim, SG Abdel-Moty… - Archives of pharmacal …, 2010 - Springer
4,5-dihydro-3(2H)pyridazinones such as CI-914, CI-930 and pimobendan along with tetrahydropyridopyridazine (endralazine) and perhydropyridazinodiazepine (cilazopril) have been …
Number of citations: 30 link.springer.com
MC Forest, P Lahouratate, M Martin… - Journal of Medicinal …, 1992 - ACS Publications
As part of a search for new cardiotonic agents significantly sensitising the myocardial contractile proteins to calcium, together with cardiac cyclic AMP-PDE inhibitory activity, we have …
Number of citations: 79 pubs.acs.org
MG Thabit, AS Mostafa, KB Selim, MAA Elsayed… - Bioorganic …, 2020 - Elsevier
Three new series of phenyl dihydropyridazinone derivatives 4b–8i have been designed, synthesized and evaluated for their anticancer activity against different cancer cell lines. Nine …
Number of citations: 8 www.sciencedirect.com

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